molecular formula C6H5IN4 B11852977 3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1219636-66-4

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11852977
CAS No.: 1219636-66-4
M. Wt: 260.04 g/mol
InChI Key: AIOBPNSEERHGOU-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 1st position of the pyrazolo[3,4-d]pyrimidine ring system. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Cyclization: The pyrazole ring is then subjected to cyclization with a suitable reagent to form the pyrazolopyrimidine core.

    Iodination: The final step involves the introduction of the iodine atom at the 3rd position of the pyrazolopyrimidine ring. This can be achieved using iodine or an iodine-containing reagent under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Large quantities of starting materials are processed in batches to produce the desired compound.

    Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different functional groups replacing the iodine atom.

Scientific Research Applications

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.

    Biological Studies: The compound is used in studies related to cell signaling pathways and enzyme inhibition.

    Chemical Biology: It serves as a probe for studying the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to alterations in cell signaling pathways and affect various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
  • 3-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
  • 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Uniqueness

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1219636-66-4

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

3-iodo-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5IN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3

InChI Key

AIOBPNSEERHGOU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC=C2C(=N1)I

Origin of Product

United States

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